methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate
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Description
Methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.11510657 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention in pharmacology due to its potential biological activities, including effects on various enzymatic pathways and cellular mechanisms.
Chemical Structure and Properties
The compound features a furan ring and a benzothiadiazine moiety, which are known for their diverse biological activities. The presence of a pyrrolidine carbonyl group enhances its pharmacological profile.
1. Enzymatic Inhibition
Research indicates that benzothiadiazine derivatives exhibit inhibitory activity against phosphodiesterases (PDEs), particularly PDE3 and PDE4. These enzymes play critical roles in cellular signaling pathways related to inflammation and respiratory diseases such as asthma and COPD. For instance, a study showed that certain derivatives exhibited micromolar inhibition against these enzymes, suggesting their potential as therapeutic agents in respiratory conditions .
2. Antioxidant Activity
The antioxidant properties of benzothiadiazines have been documented, with specific derivatives demonstrating significant activity. This suggests that this compound may also contribute to oxidative stress reduction in cells .
3. Neuropharmacological Effects
Benzothiadiazine derivatives have been explored for their nootropic effects, particularly as positive allosteric modulators of AMPA receptors. These compounds can enhance cognitive function without the excitotoxic side effects associated with direct agonists. Experimental data suggest that such compounds can increase neurotransmitter levels in the brain, potentially improving memory and learning processes .
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzothiadiazine derivatives:
Molecular Modeling Studies
Molecular dynamics simulations have been employed to understand the interactions between this compound and cellular components. These studies reveal that the compound exhibits strong binding affinity to phospholipid membranes, which is crucial for its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
methyl 5-[[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13-5-8-17-15(11-13)23(12-14-6-7-16(29-14)20(25)28-2)21-18(30(17,26)27)19(24)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOIDLSESFBHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(O3)C(=O)OC)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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